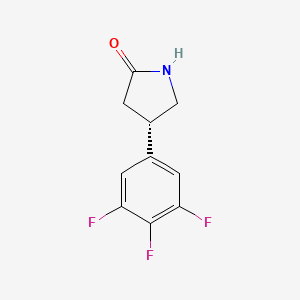

(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(4S)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUUWAXTSJRLLP-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrrolidinone and trifluorophenyl precursors.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

1.1. Inhibitors of Dipeptidyl Peptidase IV

One of the prominent applications of (4S)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme is crucial in the regulation of glucose metabolism, making it a target for the treatment of type 2 diabetes. Research has shown that derivatives of this compound exhibit potent inhibitory activity against DPP-IV, leading to improved glycemic control in preclinical models .

1.2. Structure-Activity Relationship Studies

The trifluorophenyl group enhances the compound's pharmacological properties by increasing lipophilicity and modifying binding interactions with biological targets. Studies have demonstrated that variations in the pyrrolidine structure significantly affect the potency and selectivity of these inhibitors .

2.1. Drug Development

The unique chemical structure of this compound allows it to be utilized in the development of new pharmaceutical agents. Its derivatives are being explored for their potential as therapeutic agents against various conditions beyond diabetes, including obesity and metabolic syndrome .

3.1. Chiral Synthesis

The compound serves as an important intermediate in the synthesis of chiral pyrrolidine derivatives, which are valuable in producing biologically active molecules . The ability to manipulate its stereochemistry allows chemists to design compounds with specific biological activities.

Mechanism of Action

The mechanism by which (4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s trifluorophenyl group can enhance its binding affinity and specificity for these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Research Findings

SV2A Specificity : The pyridylmethyl group in UCB-J is indispensable for SV2A binding; its removal (as in the target compound) abolishes activity .

Stereochemical Sensitivity : The R-configuration in UCB-J optimizes SV2A affinity, whereas the S-enantiomer’s role remains underexplored .

Fluorine’s Role : Trifluorophenyl substituents enhance blood-brain barrier penetration and metabolic resistance across analogues .

Biological Activity

(4S)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a pyrrolidinone derivative that has garnered attention for its potential biological activities, particularly in the context of neurological research and medicinal chemistry. This compound is structurally characterized by the presence of a trifluorophenyl group, which significantly influences its pharmacological properties.

- Chemical Formula : CHFN\O

- Molecular Weight : 215.17 g/mol

- CAS Number : 1651179-16-6

The biological activity of this compound is primarily attributed to its role as a modulator of synaptic vesicle dynamics. It has been studied as a PET tracer for imaging synaptic activity in the brain, specifically in the context of neurodegenerative diseases.

Biological Activity Overview

- Neuropharmacological Effects :

- The compound acts as a selective ligand for synaptic vesicle glycoprotein 2A (SV2A), which is crucial for neurotransmitter release. Its binding affinity to SV2A enables it to serve as a marker in positron emission tomography (PET) imaging studies aimed at understanding synaptic integrity in various neurological disorders .

- Antiviral Properties :

Case Study 1: Neuroimaging and Synaptic Activity

In a study involving the evaluation of this compound as a PET tracer, researchers observed significant correlations between tracer uptake and synaptic density in animal models. This study highlighted the compound's utility in assessing synaptic dysfunction in conditions like Alzheimer's disease .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of related pyrrolidinone compounds. The study demonstrated that specific structural modifications could lead to enhanced inhibitory effects against hepatitis B virus replication. The findings suggest that this compound may serve as a scaffold for developing new antiviral agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHFN\O |

| Molecular Weight | 215.17 g/mol |

| CAS Number | 1651179-16-6 |

| Synaptic Vesicle Binding Affinity | High (specific values pending) |

| Antiviral Activity | Promising (specific values pending) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.